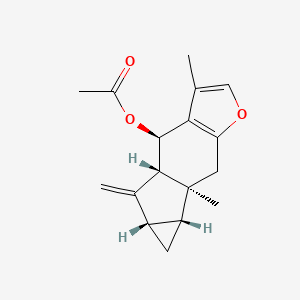
木兰脂
描述
醋酸林德烯是一种从香樟属植物Lindera strychnifolia的根部中分离得到的倍半萜类化合物。 它以其生物活性而闻名,特别是作为脯氨酰内肽酶的竞争性抑制剂,该酶参与含脯氨酸肽的降解 。这种化合物因其潜在的治疗应用而引起人们的兴趣,特别是在神经炎症和认知功能障碍领域。
科学研究应用
醋酸林德烯具有广泛的科学研究应用:
化学: 它被用作研究倍半萜类化合物合成和反应性的模型化合物。
生物学: 醋酸林德烯对脯氨酰内肽酶的抑制作用使其成为研究酶动力学和蛋白质降解途径的宝贵工具。
作用机制
醋酸林德烯主要通过抑制脯氨酰内肽酶来发挥其作用。 该酶参与含脯氨酸肽的降解,这些肽在各种生理过程中起着至关重要的作用。 通过抑制该酶,醋酸林德烯可以调节肽水平并影响细胞功能。 该化合物的作用机制涉及与脯氨酰内肽酶的活性位点结合,从而阻止底物进入并随后肽裂解 。
生化分析
Biochemical Properties
Linderene acetate plays a significant role in biochemical reactions by inhibiting the activity of prolyl endopeptidase, an enzyme involved in the breakdown of proline-containing peptides. This inhibition can affect various physiological processes, including neuropeptide regulation and cognitive functions. Linderene acetate interacts with prolyl endopeptidase by binding to its active site, thereby preventing the enzyme from cleaving its peptide substrates .
Cellular Effects
Linderene acetate has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, it has neuroprotective effects by reducing glutamate-induced neurotoxicity and promoting the expression of heme oxygenase-1. Additionally, Linderene acetate inhibits pro-inflammatory mediators such as nitric oxide, inducible nitric oxide synthase, and cyclooxygenase-2, thereby reducing neuroinflammation . These effects influence cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell viability and function.
Molecular Mechanism
The molecular mechanism of Linderene acetate involves its binding interactions with prolyl endopeptidase, leading to enzyme inhibition. This inhibition results in the accumulation of proline-containing peptides, which can modulate various signaling pathways and gene expression. Linderene acetate also downregulates the p38 mitogen-activated protein kinase signaling pathway, which is involved in inflammatory responses . These molecular interactions contribute to its anti-inflammatory and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Linderene acetate have been observed to change over time. The compound is stable when stored at 4°C and protected from light, with a shelf life of up to two years . In in vitro studies, Linderene acetate has shown sustained inhibition of prolyl endopeptidase activity over extended periods. Long-term effects on cellular function include reduced neuroinflammation and improved cognitive function in animal models of Alzheimer’s disease .
Dosage Effects in Animal Models
The effects of Linderene acetate vary with different dosages in animal models. At lower doses, it has been shown to improve cognitive function and reduce neuroinflammation without significant adverse effects. At higher doses, there may be potential toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that optimal dosages need to be carefully determined to maximize therapeutic benefits while minimizing toxicity.
Metabolic Pathways
Linderene acetate is involved in metabolic pathways related to its role as a prolyl endopeptidase inhibitor. It interacts with enzymes such as acyl-CoA short-chain synthetases, which convert acetate to acetyl coenzyme A, a key molecule in energy production and lipid synthesis . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, Linderene acetate is transported and distributed through interactions with specific transporters and binding proteins. It is known to accumulate in the cytoplasm and nuclei of various cell types, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to cross cell membranes and reach intracellular targets.
Subcellular Localization
Linderene acetate is primarily localized in the cytoplasm and nuclei of cells. Its subcellular localization is crucial for its activity, as it needs to interact with prolyl endopeptidase and other biomolecules within these compartments . Post-translational modifications and targeting signals may direct Linderene acetate to specific organelles, enhancing its functional efficacy.
准备方法
合成路线和反应条件: 醋酸林德烯可以通过多种化学方法合成。 一种常见的方法是使用氯仿、二氯甲烷、乙酸乙酯、二甲亚砜和丙酮等溶剂从香樟属植物Lindera strychnifolia中提取该化合物 。然后对提取的化合物进行纯化以获得高纯度,通常高于 99%。
工业生产方法: 醋酸林德烯的工业生产涉及大规模提取和纯化工艺。 收获香樟属植物Lindera strychnifolia的根部,并进行溶剂提取。 然后使用色谱技术对粗提物进行纯化以分离醋酸林德烯。 这种方法可确保为研究和潜在的治疗应用提供稳定的化合物供应 。
化学反应分析
反应类型: 醋酸林德烯会发生多种化学反应,包括氧化、还原和取代。 这些反应对于修饰化合物的结构和增强其生物活性至关重要。
常用试剂和条件:
氧化: 可以使用高锰酸钾和三氧化铬等常用氧化剂来氧化醋酸林德烯,导致形成更具反应性的中间体。
还原: 使用硼氢化钠和氢化锂铝等还原剂来还原醋酸林德烯,导致形成醇衍生物。
取代: 涉及卤化物和胺等亲核试剂的取代反应可以修饰乙酸酯基团,导致形成各种衍生物。
主要形成的产物: 这些反应形成的主要产物包括醋酸林德烯的氧化、还原和取代衍生物。 这些衍生物通常表现出增强的生物活性,在药物化学中具有重要意义 。
相似化合物的比较
醋酸林德烯在结构上类似于其他倍半萜类化合物,例如林德烯和林德醇。 它的独特乙酸酯基团和对脯氨酰内肽酶的抑制活性使其与这些化合物区别开来 。
类似化合物:
林德烯: 另一种来自香樟属植物Lindera strychnifolia的倍半萜类化合物,以其抗炎特性而闻名。
林德醇: 一种具有相似结构特征但具有不同生物活性的相关化合物。
醋酸林德烯独特的生物活性和潜在的治疗应用使其成为各个研究领域中具有重要意义的化合物。
属性
IUPAC Name |
[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O3/c1-8-7-19-13-6-17(4)12-5-11(12)9(2)15(17)16(14(8)13)20-10(3)18/h7,11-12,15-16H,2,5-6H2,1,3-4H3/t11-,12-,15-,16+,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLTVELXFUIGLS-FBHBFLDISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















